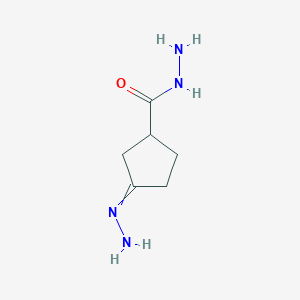![molecular formula C9H9FO B14202663 (2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane CAS No. 923012-74-2](/img/structure/B14202663.png)
(2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane is a chiral epoxide compound characterized by the presence of a fluorine atom attached to a phenyl group and an oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (S)-Fluoro(phenyl)methanol with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product is achieved through techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
(2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Further oxidation can yield different functional groups depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are β-substituted alcohols or amines.
Reduction: The primary product is (S)-Fluoro(phenyl)methanol.
Oxidation: Depending on the conditions, products can include aldehydes, ketones, or carboxylic acids.
科学的研究の応用
(2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane involves its interaction with nucleophiles, leading to ring-opening reactions. The fluorine atom enhances the compound’s reactivity and selectivity by influencing the electronic properties of the molecule. The oxirane ring’s strain also contributes to its high reactivity, making it a valuable intermediate in various chemical transformations.
類似化合物との比較
Similar Compounds
- (2R)-2-[(S)-Chloro(phenyl)methyl]oxirane
- (2R)-2-[(S)-Bromo(phenyl)methyl]oxirane
- (2R)-2-[(S)-Iodo(phenyl)methyl]oxirane
Uniqueness
(2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry and drug design.
特性
CAS番号 |
923012-74-2 |
|---|---|
分子式 |
C9H9FO |
分子量 |
152.16 g/mol |
IUPAC名 |
(2R)-2-[(S)-fluoro(phenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9FO/c10-9(8-6-11-8)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m1/s1 |
InChIキー |
KDCLZRHLDRBQFC-BDAKNGLRSA-N |
異性体SMILES |
C1[C@@H](O1)[C@H](C2=CC=CC=C2)F |
正規SMILES |
C1C(O1)C(C2=CC=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


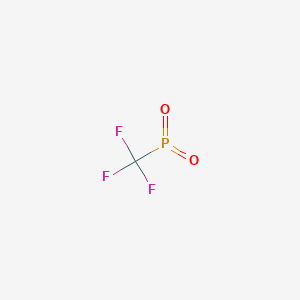
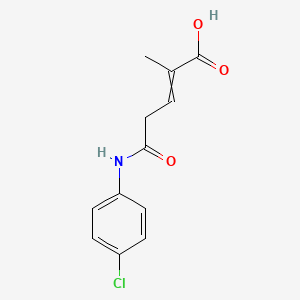
![(4-Hydroxyphenyl)[3-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14202599.png)
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
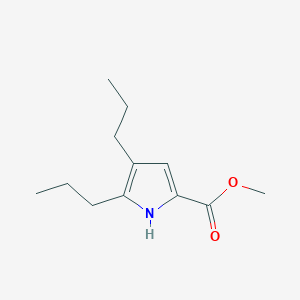
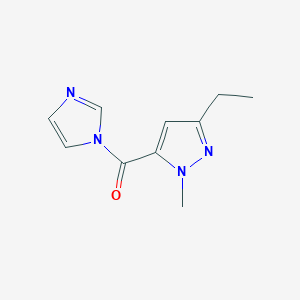
![Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14202617.png)
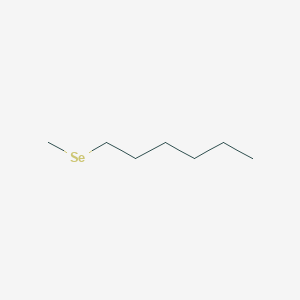
![N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14202622.png)
![Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol](/img/structure/B14202626.png)
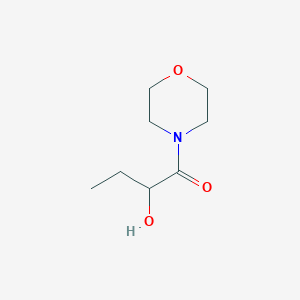
![2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene](/img/structure/B14202631.png)
